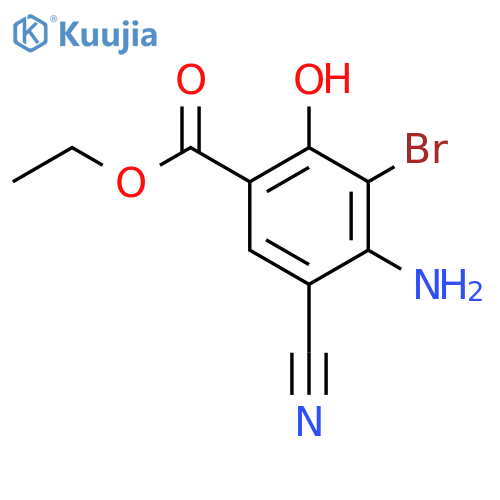

Cas no 85946-11-8 (Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate)

85946-11-8 structure

商品名:Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate

CAS番号:85946-11-8

MF:C10H9N2O3Br

メガワット:285.09406

CID:732872

Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-amino-3-bromo-5-cyano-2-hydroxy-, ethyl ester

- ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate

- Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate

-

- インチ: InChI=1S/C10H9BrN2O3/c1-2-16-10(15)6-3-5(4-12)8(13)7(11)9(6)14/h3,14H,2,13H2,1H3

- InChIKey: NANCNLMFQRZPMI-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)Br)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.71±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 169 ºC (ethanol )

- ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、

Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E065060-500mg |

Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate |

85946-11-8 | 500mg |

$ 495.00 | 2022-06-05 | ||

| TRC | E065060-1000mg |

Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate |

85946-11-8 | 1g |

$ 825.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639065-1g |

Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate |

85946-11-8 | 98% | 1g |

¥798.00 | 2024-07-28 |

Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

85946-11-8 (Ethyl 4-Amino-3-bromo-5-cyano-2-hydroxybenzoate) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量